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molecular formula C12H11ClN2O4 B8760658 5-[[(6-chloro-3-pyridinyl)amino]methylene]-2,2-dimethyl-1,3-Dioxane-4,6-dione

5-[[(6-chloro-3-pyridinyl)amino]methylene]-2,2-dimethyl-1,3-Dioxane-4,6-dione

Cat. No. B8760658
M. Wt: 282.68 g/mol
InChI Key: QMSLKZWHPFHOAP-UHFFFAOYSA-N
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Patent
US09181264B2

Procedure details

The mixture of 6-chloropyridin-3-amine (5.0 g, 38.8 mmol) and 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (7.2 g, 38.8 mmol) in i-PrOH (60 mL) was stirred at reflux for 2 h, and the solvent was removed to afford 5-((6-chloropyridin-3-ylamino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione as a solid in 91% yield (10.0 g). m/z 283 (M+H)+
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([NH2:8])=[CH:4][CH:3]=1.CO[CH:11]=[C:12]1[C:17](=[O:18])[O:16][C:15]([CH3:20])([CH3:19])[O:14][C:13]1=[O:21]>CC(O)C>[Cl:1][C:2]1[N:7]=[CH:6][C:5]([NH:8][CH:11]=[C:12]2[C:13](=[O:21])[O:14][C:15]([CH3:19])([CH3:20])[O:16][C:17]2=[O:18])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)N
Name
Quantity
7.2 g
Type
reactant
Smiles
COC=C1C(OC(OC1=O)(C)C)=O
Name
Quantity
60 mL
Type
solvent
Smiles
CC(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=N1)NC=C1C(OC(OC1=O)(C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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